molecular formula C8H4BrNOS B3046258 6-Bromobenzo[d]thiazole-2-carbaldehyde CAS No. 1216086-64-4

6-Bromobenzo[d]thiazole-2-carbaldehyde

Cat. No.: B3046258
CAS No.: 1216086-64-4
M. Wt: 242.09
InChI Key: KAVAAQYEODWJQX-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]thiazole-2-carbaldehyde is a heterocyclic aromatic compound featuring a benzothiazole core substituted with a bromine atom at the 6-position and an aldehyde group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves halogenation and formylation reactions, with structural confirmation via $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry .

Properties

IUPAC Name

6-bromo-1,3-benzothiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVAAQYEODWJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730460
Record name 6-Bromo-1,3-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216086-64-4
Record name 6-Bromo-1,3-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,3-benzothiazole-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[d]thiazole-2-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using a Vilsmeier reagent. The reaction conditions generally include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as the formylating agents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a cornerstone in its synthesis. The scalability of this method makes it suitable for industrial applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Bromobenzo[d]thiazole-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For instance, its derivatives have been shown to inhibit bacterial lipid biosynthesis, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

Table 1: Key Structural and Electronic Differences
Compound Name Substituent (Position) Molecular Formula Key Properties/Applications
6-Bromobenzo[d]thiazole-2-carbaldehyde Br (6), CHO (2) C$8$H$4$BrNOS High reactivity in cross-coupling; pharmaceutical intermediates
6-Fluorobenzo[d]thiazole-2-carbaldehyde F (6), CHO (2) C$8$H$4$FNOS Enhanced electron-withdrawing effects; optoelectronic applications
5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde - (dihydroimidazo) C$8$H$7$NOS Reduced aromaticity; lower thermal stability
4-(6-Bromo-2-benzothiazolylazo)-2-amino-3-hydroxypyridine (BBTAAHP) Br (6), azo group (4) C${12}$H$8$BrN$_5$OS Chromogenic properties; sensor/dye applications

Key Observations :

  • Halogen Effects : Bromine at the 6-position (6-Bromo analog) enhances electrophilicity compared to fluorine (6-Fluoro analog), favoring nucleophilic aromatic substitution (SNAr) reactions. However, the fluoro derivative exhibits stronger electron-withdrawing effects, altering UV-Vis absorption profiles .
  • Aldehyde Reactivity : The aldehyde group in this compound participates in condensation reactions (e.g., Schiff base formation), similar to its fluoro analog. However, bromine’s larger atomic radius may sterically hinder certain transformations compared to smaller substituents .

Key Differences :

  • The Bouveault formylation (used for 6-Bromo and 6-Fluoro analogs) requires anhydrous conditions and precise temperature control, whereas diazotization (for BBTAAHP) involves acidic media and low temperatures .
  • Yields for brominated derivatives are generally higher than for azo-linked analogs due to fewer side reactions .

Spectroscopic and Physical Properties

  • Melting Points :
    • 6-Bromo analog: 148–150°C
    • 6-Fluoro analog: 132–135°C
    • BBTAAHP: >250°C (decomposes)
  • $ ^1H $-NMR Shifts :
    • Aldehyde proton: 10.2 ppm (6-Bromo) vs. 10.4 ppm (6-Fluoro), reflecting fluorine’s deshielding effect .
    • Aromatic protons: Downfield shifts in brominated derivatives due to bromine’s inductive effect .

Biological Activity

6-Bromobenzo[d]thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H4_4BrNOS
  • Molecular Weight : 214.08 g/mol
  • Melting Point : 52°C
  • Boiling Point : 291.5°C at 760 mmHg
  • Density : 1.7 g/cm³

This compound features a bromine atom substituted on the benzothiazole ring, which is crucial for its biological activity.

This compound exhibits various mechanisms that contribute to its biological effects:

  • Antitumor Activity :
    • Research indicates that derivatives of benzothiazole, including this compound, can inhibit tumor cell proliferation by affecting key signaling pathways such as AKT and ERK. This leads to apoptosis and cell cycle arrest in cancer cell lines such as A431 and A549 .
  • Antimicrobial Properties :
    • The compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values have been reported as low as 3.12 μg/mL against various strains, indicating potent antimicrobial efficacy .
  • Antioxidant Effects :
    • Preliminary studies suggest that this compound may act as an antioxidant, scavenging free radicals and mitigating oxidative stress.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

StudyBiological ActivityFindings
Study 1AntitumorInhibited proliferation of A431 and A549 cells with IC50 values in the low micromolar range .
Study 2AntimicrobialExhibited MIC values of 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .
Study 3AntioxidantDemonstrated potential to reduce oxidative stress through free radical scavenging.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzothiazole derivatives:

CompoundActivity TypeMIC (μg/mL)Notes
Compound AAntitumor5.0Similar mechanism involving AKT pathway inhibition .
Compound BAntimicrobial4.0Comparable efficacy against Gram-positive strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromobenzo[d]thiazole-2-carbaldehyde
Reactant of Route 2
6-Bromobenzo[d]thiazole-2-carbaldehyde

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